tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-ethylazetidine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride can be compared with other similar compounds such as:
- tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C11H23ClN2O2 |
---|---|
Molekulargewicht |
250.76 g/mol |
IUPAC-Name |
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4;/h12H,5-8H2,1-4H3,(H,13,14);1H |
InChI-Schlüssel |
KZGXCTJNQQGWTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1)CNC(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.